Retronecic acid lactone

Description

Properties

CAS No. |

34081-95-3 |

|---|---|

Molecular Formula |

C10H14O5 |

Molecular Weight |

214.21 g/mol |

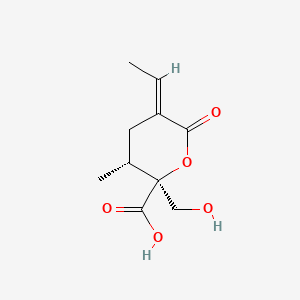

IUPAC Name |

(2S,3R,5E)-5-ethylidene-2-(hydroxymethyl)-3-methyl-6-oxooxane-2-carboxylic acid |

InChI |

InChI=1S/C10H14O5/c1-3-7-4-6(2)10(5-11,9(13)14)15-8(7)12/h3,6,11H,4-5H2,1-2H3,(H,13,14)/b7-3+/t6-,10-/m1/s1 |

InChI Key |

JZDOPVJGRYDTPH-YDPIVCLTSA-N |

Isomeric SMILES |

C/C=C/1\C[C@H]([C@](OC1=O)(CO)C(=O)O)C |

Canonical SMILES |

CC=C1CC(C(OC1=O)(CO)C(=O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Retronecic Acid Lactone: Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retronecic acid lactone, a derivative of retronecic acid, is a molecule of significant interest within the field of natural product chemistry and toxicology. As a member of the pyrrolizidine alkaloid family, its chemical structure and potential biological activities warrant detailed investigation. Pyrrolizidine alkaloids are a large group of heterocyclic compounds produced by numerous plant species and are known for their diverse biological effects, including hepatotoxicity. This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological context of this compound, aimed at researchers and professionals in drug development.

Chemical Structure and Properties

This compound is the intramolecular ester of retronecic acid. The lactonization process involves the formation of a cyclic ester from the hydroxyl and carboxylic acid functional groups within the retronecic acid molecule.

Chemical Structure:

-

Molecular Formula: C₁₀H₁₄O₅[1]

-

IUPAC Name: (5E)-5-ethylidene-2-(hydroxymethyl)-3-methyl-6-oxooxane-2-carboxylic acid

-

CAS Number: 6445356[1]

-

Canonical SMILES: C/C=C/1\C--INVALID-LINK--(CO)C(=O)O">C@HC[1]

-

InChI: InChI=1S/C10H14O5/c1-3-7-4-6(2)10(5-11,9(13)14)15-8(7)12/h3,6,11H,4-5H2,1-2H3,(H,13,14)/b7-3+/t6-,10-/m1/s1[1]

-

InChIKey: JZDOPVJGRYDTPH-YDPIVCLTSA-N[1]

Physicochemical Properties:

While specific experimentally determined physicochemical data for this compound is not widely available, general properties of related pyrrolizidine alkaloid lactones can be considered. These compounds are typically crystalline solids.[2] Their solubility is variable, with some being slightly soluble in water and more soluble in organic solvents.[2] The N-oxide forms of parent pyrrolizidine alkaloids, which can be related to the lactone, are generally more water-soluble.[2]

| Property | Predicted/General Data |

| Molecular Weight | 214.22 g/mol |

| Melting Point | Not available. Related pyrrolizidine alkaloids are crystalline solids.[2] |

| Boiling Point | Not available. |

| Solubility | Expected to have some solubility in organic solvents. Solubility in water is likely limited, though related N-oxides are water-soluble.[2] |

| Appearance | Not available. Related compounds are often crystalline solids.[2] |

Synthesis and Experimental Protocols

The synthesis of this compound would logically proceed through the lactonization of retronecic acid. The synthesis of (±)-retronecic acid itself has been reported via a zinc-mediated coupling of halogenated ester derivatives.

Experimental Workflow: Synthesis of (±)-Retronecic Acid

The synthesis of (±)-retronecic acid provides the necessary precursor for obtaining the lactone. A general workflow for its synthesis is outlined below. This process involves the coupling of two key synthons to construct the carbon skeleton, followed by functional group manipulations to yield the final acid.

Figure 1: A generalized workflow for the synthesis of (±)-retronecic acid.

Experimental Protocol: Lactonization of Retronecic Acid (General Procedure)

A general protocol for the intramolecular cyclization (lactonization) of a hydroxy acid like retronecic acid would typically involve the following steps. Specific reagents and conditions would need to be optimized for this particular substrate.

-

Dissolution: Dissolve retronecic acid in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

-

Activation: Add a coupling agent to activate the carboxylic acid. Common reagents include dicyclohexylcarbodiimide (DCC) or 2-chloro-1-methylpyridinium iodide (Mukaiyama's reagent).

-

Cyclization: The intramolecular reaction is often facilitated by a catalytic amount of a base, such as 4-dimethylaminopyridine (DMAP), which promotes the nucleophilic attack of the hydroxyl group on the activated carboxyl group.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup and Purification: Upon completion, the reaction mixture is typically filtered to remove any precipitated byproducts (e.g., dicyclohexylurea if DCC is used). The filtrate is then washed with aqueous solutions to remove excess reagents and dried. The crude product is purified by column chromatography on silica gel to yield the pure this compound.

Biological Activity and Signaling Pathways

While specific biological studies on this compound are limited, the broader class of pyrrolizidine alkaloids, from which it is derived, is well-known for a range of biological activities, most notably hepatotoxicity. The toxicity of many pyrrolizidine alkaloids is linked to their metabolic activation in the liver by cytochrome P450 enzymes to form reactive pyrrolic esters (dehydropyrrolizidine alkaloids). These reactive metabolites can act as alkylating agents, damaging cellular macromolecules such as DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity.

The biological activity of retronecine and its derivatives has been a subject of interest. For instance, some semi-synthetic derivatives of retronecine have shown antimicrobial activity.[3] It is plausible that this compound could exhibit some of the biological properties associated with its parent necine base, retronecine, or other pyrrolizidine alkaloids. However, without specific experimental data, its biological activity profile remains largely speculative.

Potential Signaling Pathway Involvement

Given the known mechanisms of related pyrrolizidine alkaloids, it is hypothesized that if this compound possesses cytotoxic properties, it could involve pathways related to cellular stress and apoptosis. The diagram below illustrates a generalized potential pathway for pyrrolizidine alkaloid-induced cytotoxicity.

Figure 2: A generalized diagram of the potential metabolic activation and cytotoxicity pathway for pyrrolizidine alkaloids.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the ethylidene group, the methyl group, the protons on the pyrrolizidine ring system, and the hydroxymethyl group. The chemical shifts and coupling constants of the ring protons would be crucial for confirming the stereochemistry of the molecule.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon of the lactone, the carbons of the double bond in the ethylidene group, the quaternary carbon bearing the hydroxymethyl and carboxyl groups, and the various carbons of the pyrrolizidine ring.

Mass Spectrometry (MS):

Mass spectrometry is a key technique for the analysis of pyrrolizidine alkaloids.[4][5][6][7] Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is commonly used for their identification and quantification. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns in MS/MS would likely involve neutral losses of H₂O, CO, and CO₂, which are characteristic of lactones and carboxylic acids.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the functional groups present:

-

C=O stretch (lactone): A strong absorption band is expected in the region of 1730-1780 cm⁻¹.

-

O-H stretch (hydroxyl and carboxylic acid): A broad absorption band would be expected in the region of 3200-3600 cm⁻¹.

-

C=C stretch (ethylidene): An absorption band around 1650 cm⁻¹.

-

C-O stretch (lactone and alcohol): Strong absorptions in the fingerprint region (1000-1300 cm⁻¹).

Conclusion

This compound is a structurally interesting molecule derived from the pyrrolizidine alkaloid family. While specific experimental data on this compound is limited, its relationship to retronecic acid and the broader class of pyrrolizidine alkaloids suggests it may possess significant biological activities. Further research is needed to fully characterize its physicochemical properties, develop specific and efficient synthetic routes, and elucidate its biological and toxicological profile. The information and generalized protocols provided in this guide serve as a foundation for researchers and drug development professionals interested in exploring the chemistry and biology of this and related compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. Pyrrolizidine alkaloids (HSG 26, 1989) [inchem.org]

- 3. mdpi.com [mdpi.com]

- 4. Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. an.shimadzu.com [an.shimadzu.com]

- 6. shimadzu.com [shimadzu.com]

- 7. bfr.bund.de [bfr.bund.de]

The Biosynthesis of Retronecic Acid Lactone: A Technical Guide for Researchers

October 27, 2025

Abstract

Retronecic acid lactone is a key structural component of many pyrrolizidine alkaloids (PAs), a large class of secondary metabolites with significant biological activities. Understanding its biosynthesis is crucial for the development of novel pharmaceuticals and for managing the risks associated with PA toxicity. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing the enzymatic steps, key intermediates, and regulatory mechanisms. It includes detailed experimental protocols for studying this pathway and presents quantitative data on key enzymatic reactions. Visual diagrams of the metabolic pathway and experimental workflows are provided to facilitate a deeper understanding of the core concepts.

Introduction

Pyrrolizidine alkaloids are a diverse group of natural products found in numerous plant families, most notably Asteraceae, Boraginaceae, and Fabaceae. Their core structure consists of a necine base, which is esterified with one or more necic acids. Retronecic acid is one of the most common necine bases, and its lactone form is a frequent constituent of biologically active PAs. The biosynthesis of this compound is a complex process that originates from primary metabolism and involves a series of enzymatic transformations. This guide will elucidate the known steps in this pathway, from simple precursors to the final lactone product.

The Biosynthetic Pathway of Retronecic Acid

The biosynthesis of retronecic acid is a branch of the well-studied polyamine pathway and begins with the amino acid L-arginine. The pathway can be broadly divided into the formation of the key intermediate, homospermidine, and its subsequent conversion to the pyrrolizidine ring system of retronecic acid.

Formation of Homospermidine

The initial steps of the pathway involve the conversion of L-arginine to putrescine. Putrescine then serves as the direct precursor for the synthesis of homospermidine, a crucial intermediate exclusive to the PA biosynthetic pathway in plants.[1][2]

The key enzyme in this stage is Homospermidine Synthase (HSS) . HSS catalyzes the NAD+-dependent transfer of an aminobutyl group from one molecule of putrescine to another, forming homospermidine.[1][2][3]

Conversion of Homospermidine to Retronecic Acid

The enzymatic steps following the formation of homospermidine are less well-characterized. However, extensive isotopic labeling and feeding experiments have allowed for the proposal of a plausible pathway. This part of the pathway involves a series of oxidation and cyclization reactions to form the characteristic bicyclic pyrrolizidine core of retronecic acid.[4] Iminium ions have been suggested as key intermediates in this cyclization process.

Formation of this compound

The final step in the formation of this compound is the intramolecular esterification of the retronecic acid molecule. This cyclization reaction forms a stable five-membered lactone ring. While enzymatic catalysis of lactonization is common in natural product biosynthesis, the conversion of retronecic acid to its lactone may also occur spontaneously under acidic conditions within the plant cell. To date, no specific enzyme has been definitively identified for this final step in the biosynthesis of this compound.

Quantitative Data

The primary enzyme for which quantitative data is available is homospermidine synthase (HSS). The kinetic parameters of HSS can vary between different plant species.

| Enzyme | Source Organism | Substrate | Km (µM) | Vmax (nmol/mg protein/h) | Reference |

| Homospermidine Synthase | Senecio vernalis | Putrescine | 150 | 12.5 | [5] |

| Homospermidine Synthase | Symphytum officinale | Putrescine | 250 | 8.3 | [5] |

Table 1: Kinetic Parameters of Homospermidine Synthase from Different Plant Species.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has heavily relied on feeding experiments with isotopically labeled precursors.

General Protocol for Isotopic Labeling and Feeding Experiments

This protocol provides a general framework for tracing the incorporation of precursors into pyrrolizidine alkaloids.

Materials:

-

Plant material (e.g., young, actively growing plants or root cultures)

-

Isotopically labeled precursor (e.g., [1,4-¹⁴C]putrescine or ¹³C/¹⁵N-labeled ornithine)

-

Sterile water or appropriate buffer for dissolving the precursor

-

Syringe and needle for injection, or hydroponic setup

-

Liquid nitrogen for flash-freezing plant material

-

Mortar and pestle or homogenizer

-

Extraction solvents (e.g., methanol, acidified methanol)

-

Solid-phase extraction (SPE) cartridges for cleanup

-

Analytical instrumentation (e.g., HPLC, LC-MS, NMR)

Procedure:

-

Precursor Administration:

-

Injection Method: Dissolve the labeled precursor in sterile water. Inject a small volume (e.g., 10-50 µL) into the stem of the plant.

-

Hydroponic Feeding: Grow plants in a hydroponic solution and add the labeled precursor to the medium.

-

Root Culture Feeding: Add the labeled precursor directly to the liquid culture medium of the root cultures.

-

-

Incubation: Allow the plants or root cultures to metabolize the labeled precursor for a defined period (e.g., 24-72 hours).

-

Harvesting: Harvest the plant material (e.g., leaves, roots) and immediately flash-freeze in liquid nitrogen to quench metabolic activity.

-

Extraction:

-

Grind the frozen plant material to a fine powder using a mortar and pestle or a homogenizer.

-

Extract the powdered material with an appropriate solvent (e.g., 80% methanol) multiple times.

-

Combine the extracts and centrifuge to remove solid debris.

-

-

Purification and Analysis:

-

Concentrate the extract under reduced pressure.

-

Purify the alkaloid fraction using solid-phase extraction (SPE).

-

Analyze the purified extract using HPLC to separate the different alkaloids.

-

Identify and quantify the labeled this compound and its precursors using LC-MS and/or NMR spectroscopy.

-

Conclusion

The biosynthesis of this compound is a fascinating example of how plants utilize primary metabolites to construct complex and biologically active secondary products. While the initial steps involving the formation of homospermidine are well-established with the characterization of homospermidine synthase, the subsequent oxidative and cyclization reactions leading to the pyrrolizidine core require further investigation to identify and characterize the specific enzymes involved. Similarly, the final lactonization step, while chemically plausible as a spontaneous reaction, may yet be found to be under enzymatic control. The experimental approaches outlined in this guide provide a robust framework for researchers to continue to unravel the remaining mysteries of this important biosynthetic pathway. A deeper understanding of the biosynthesis of this compound will undoubtedly contribute to advancements in drug development and a more informed assessment of the risks and benefits of pyrrolizidine alkaloid-containing plants.

References

- 1. Analysis of plant secondary metabolism using stable isotope-labelled precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Stable Isotope–Assisted Plant Metabolomics: Combination of Global and Tracer-Based Labeling for Enhanced Untargeted Profiling and Compound Annotation [frontiersin.org]

- 4. Stable Isotope Labeling and Quantification of Photosynthetic Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Homospermidine synthase, the first pathway-specific enzyme of pyrrolizidine alkaloid biosynthesis, evolved from deoxyhypusine synthase - PMC [pmc.ncbi.nlm.nih.gov]

The Natural Occurrence of Retronecic Acid Lactones in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retronecic acid lactones are a class of macrocyclic pyrrolizidine alkaloids (PAs), a diverse group of secondary metabolites known for their significant biological activities, including hepatotoxicity, and their role in plant defense mechanisms. The term "retronecic acid lactone" specifically refers to diesters of the necine base (+)-retronecine with a dicarboxylic acid, known as a necic acid, which forms a large lactone ring. A prominent example of a this compound is retrorsine, where retronecine is esterified with isatinecic acid. It is understood that "retronecic acid" is often used interchangeably with isatinecic acid in the context of these alkaloids.

This technical guide provides a comprehensive overview of the natural occurrence of retronecic acid lactones in plants, their biosynthesis, methods for their extraction and quantification, and a summary of their concentrations in various plant species. This document is intended to serve as a valuable resource for researchers in natural product chemistry, toxicology, and drug development.

Natural Occurrence

Retronecic acid lactones, as part of the broader family of pyrrolizidine alkaloids, are predominantly found in specific plant families. Their distribution is not uniform across the plant kingdom but is concentrated in several evolutionarily related lineages.

Table 1: Plant Families and Genera Known to Produce Retronecine-Type Pyrrolizidine Alkaloids

| Plant Family | Representative Genera | Examples of Contained Alkaloids |

| Asteraceae (Daisy family) | Senecio, Jacobaea, Eupatorium, Petasites, Tussilago | Retrorsine, Senecionine, Seneciphylline, Integerrimine |

| Boraginaceae (Borage family) | Symphytum (Comfrey), Heliotropium, Cynoglossum, Echium | Echimidine, Lycopsamine (often not macrocyclic) |

| Fabaceae (Legume family) | Crotalaria (Rattlepods) | Monocrotaline, Retrorsine |

| Orchidaceae (Orchid family) | (Nine genera) | Phalaenopsine type (structurally different) |

Note: While Boraginaceae species are rich in PAs, many are open-chain diesters rather than the macrocyclic lactones characteristic of many Asteraceae species.

Biosynthesis of Retronecic Acid Lactones

The biosynthesis of retronecic acid lactones is a complex process involving two distinct pathways that converge: the synthesis of the retronecine base and the synthesis of the necic acid, followed by their esterification to form the final macrocyclic alkaloid.

Biosynthesis of the Retronecine Base

The biosynthesis of the retronecine base starts from the amino acid L-arginine, which is converted to putrescine. Two molecules of putrescine are then utilized to form homospermidine, the first committed precursor for the pyrrolizidine ring system. The pathway proceeds through a series of oxidation, cyclization, and reduction steps to yield retronecine.

Biosynthesis of Isatinecic Acid (Retronecic Acid)

The biosynthesis of the necic acid moiety, such as isatinecic acid, is less well-defined than that of the retronecine base. However, feeding experiments with labeled precursors have shown that isatinecic acid is derived from the amino acid L-isoleucine. It is proposed that two molecules of isoleucine are condensed to form the C10 backbone of isatinecic acid. The precise enzymatic steps and intermediates in this pathway are still an active area of research.

Esterification and Lactonization

The final step in the formation of a this compound is the esterification of the hydroxyl groups at the C-7 and C-9 positions of the retronecine base with the two carboxyl groups of the necic acid. This intramolecular diesterification results in the formation of a large macrocyclic lactone ring.

Quantitative Data on Retronecic Acid Lactones in Plants

The concentration of retronecic acid lactones can vary significantly depending on the plant species, the part of the plant, the developmental stage, and environmental conditions. The following tables summarize some reported concentrations of retrorsine and other related PAs in various plant species.

Table 2: Concentration of Retrorsine in various Senecio Species

| Plant Species | Plant Part | Retrorsine Concentration (µg/g dry weight) | Reference |

| Senecio vulgaris | Whole plant | Varies with developmental stage and season | [1] |

| Senecio brasiliensis | Aerial parts | up to 17,600 | [2] |

| Senecio oxyphyllus | Aerial parts | up to 6,200 | [2] |

| Senecio selloi | Aerial parts | up to 1,800 | [2] |

| Senecio madagascariensis | Aerial parts | up to 600 | [2] |

Table 3: Concentration of Various Pyrrolizidine Alkaloids in Different Plant Parts

| Plant Species | Plant Part | Total PA Concentration (µg/g dry weight) | Predominant Alkaloids | Reference |

| Eupatorium perfoliatum | Aerial parts | 0.18 - 61.81 | Intermedine N-oxide, Lycopsamine N-oxide | [3] |

| Jacobaea alpina | Flowers | ~4000 | Senecionine, Seneciphylline | [2] |

| Jacobaea alpina | Leaves | ~2000 | Senecionine, Seneciphylline | [2] |

| Jacobaea alpina | Stems | ~1000 | Senecionine, Seneciphylline | [2] |

| Jacobaea alpina | Roots | ~500 | Senecionine, Seneciphylline | [2] |

Experimental Protocols

The extraction and quantification of retronecic acid lactones from plant material require specific and sensitive analytical methods due to the complexity of the plant matrix and the often low concentrations of these compounds. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the most common and reliable technique.

General Experimental Workflow

The general workflow for the analysis of retronecic acid lactones from plant material involves sample preparation, extraction, clean-up, and instrumental analysis.

Detailed Protocol for Extraction and Quantification using HPLC-MS/MS

This protocol is a generalized procedure based on common methodologies.[4][5][6] Researchers should optimize the parameters for their specific plant material and target analytes.

1. Sample Preparation:

-

Dry the plant material at 40-60°C or freeze-dry to a constant weight.

-

Grind the dried material to a fine powder (e.g., using a ball mill) to increase the surface area for extraction.

2. Extraction:

-

Weigh approximately 1-2 g of the powdered plant material into a centrifuge tube.

-

Add 20 mL of an extraction solvent. A common solvent is 0.05 M sulfuric acid in water or a mixture of acidified water and methanol (e.g., 1:1 v/v).[4]

-

Sonicate the mixture for 15-30 minutes or shake for several hours to facilitate extraction.

-

Centrifuge the mixture (e.g., at 4000 g for 10 minutes) and collect the supernatant.

-

Repeat the extraction process on the plant residue to ensure complete recovery of the alkaloids.

-

Combine the supernatants.

3. Solid-Phase Extraction (SPE) Clean-up:

-

Condition an SPE cartridge (e.g., C18 or a mixed-mode cation exchange like Oasis MCX) with methanol followed by water.[4]

-

Load the combined extract onto the conditioned cartridge.

-

Wash the cartridge with water and a low percentage of methanol in water to remove interfering compounds.

-

Elute the PAs from the cartridge with methanol, sometimes containing a small amount of ammonia to ensure the elution of the basic alkaloids.[7]

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small, known volume of the initial mobile phase for HPLC analysis.

4. HPLC-MS/MS Analysis:

-

HPLC System: A high-performance liquid chromatography system with a C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with two solvents is common:

-

Solvent A: Water with a modifier like 0.1% formic acid or ammonium formate.

-

Solvent B: Methanol or acetonitrile with the same modifier.

-

-

Gradient: A typical gradient would start with a low percentage of solvent B, which is gradually increased to elute the PAs.

-

Mass Spectrometer: A tandem quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is used for detection.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for each target PA are monitored.

-

Quantification: A calibration curve is generated using certified reference standards of the target PAs. The concentration of the PAs in the plant extract is determined by comparing their peak areas to the calibration curve. Matrix-matched standards are often used to compensate for matrix effects.[4]

Conclusion

Retronecic acid lactones are a significant group of pyrrolizidine alkaloids with a widespread occurrence in several plant families, most notably the Asteraceae. Their biosynthesis involves the convergence of the retronecine and necic acid pathways. The concentration of these compounds in plants is highly variable, necessitating robust and sensitive analytical methods, such as HPLC-MS/MS, for their accurate quantification. The information and protocols provided in this technical guide offer a solid foundation for researchers investigating the natural occurrence, biosynthesis, and biological activities of these important natural products. Further research is needed to fully elucidate the enzymatic machinery of necic acid biosynthesis and to expand the library of quantitative data across a wider range of plant species.

References

- 1. Occurrence of Nine Pyrrolizidine Alkaloids in Senecio vulgaris L. Depending on Developmental Stage and Season - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quantitative analysis of total retronecine esters-type pyrrolizidine alkaloids in plant by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bfr.bund.de [bfr.bund.de]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. repository.up.ac.za [repository.up.ac.za]

An In-depth Technical Guide to Retronecic Acid Lactone: Focus on the Macrocyclic Pyrrolizidine Alkaloid Retrorsine

For Researchers, Scientists, and Drug Development Professionals

The term "retronecic acid lactone" is not a standard chemical identifier and lacks a specific CAS number. In chemical literature, this term most accurately describes a macrocyclic pyrrolizidine alkaloid (PA) where retronecic acid is esterified with a necine base to form a large lactone ring. This guide will focus on a prominent and well-researched example of such a compound: Retrorsine . Retrorsine is a naturally occurring, toxic pyrrolizidine alkaloid that serves as a representative model for understanding the chemistry, biosynthesis, and toxicology of this class of compounds. A closely related compound, senecionine, will also be referenced for comparative purposes.

Chemical Identification and Properties of Retrorsine

Retrorsine is a complex macrocyclic diester of the necine base retronecine and the dicarboxylic necic acid, retronecic acid.[1] Its chemical identity and key physicochemical properties are summarized in the tables below.

| Identifier | Value |

| CAS Number | 480-54-6[1][2][3][4] |

| IUPAC Name | (1R,4Z,6R,7S,17R)-4-ethylidene-7-hydroxy-7-(hydroxymethyl)-6-methyl-2,9-dioxa-14-azatricyclo[9.5.1.0¹⁴,¹⁷]heptadec-11-ene-3,8-dione[1][3] |

| Molecular Formula | C₁₈H₂₅NO₆[1][2][3] |

| Synonyms | β-Longilobine, 12,18-Dihydroxysenecionan-11,16-dione[1][2] |

| Physicochemical Property | Value |

| Molecular Weight | 351.39 g/mol [1] |

| Melting Point | 208-211 °C |

| Appearance | Crystalline solid |

| Purity (typical) | ≥90% (HPLC) |

Biosynthesis of Retrorsine

The biosynthesis of retrorsine is a complex process involving the convergence of two distinct pathways: the formation of the necine base (retronecine) and the necic acid (retronecic acid).

The retronecine base is derived from two molecules of putrescine, which itself is synthesized from L-arginine or L-ornithine.[5][6][7] The necic acid portion, retronecic acid, is formed from the amino acid L-isoleucine. These two precursors are then esterified to form the macrocyclic lactone structure of retrorsine.

References

- 1. Retrorsine | C18H25NO6 | CID 5281743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Retrorsine [webbook.nist.gov]

- 4. cymitquimica.com [cymitquimica.com]

- 5. Senecionine - Wikipedia [en.wikipedia.org]

- 6. Pyrrolizidine alkaloid biosynthesis. Synthesis of 13C-labelled putrescines and their incorporation into retronecine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetic Profile of Retronecic Acid Lactone and Related Pyrrolizidine Alkaloids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct pharmacokinetic studies on a compound specifically identified as "retronecic acid lactone" are not available in the peer-reviewed scientific literature. This guide provides a comprehensive overview based on the pharmacokinetic properties of its core chemical structure, retronecine, and the well-documented behavior of retronecine-type pyrrolizidine alkaloids (PAs). The information presented herein is intended to serve as a foundational resource for researchers and professionals in drug development.

Introduction: The Context of this compound

This compound belongs to the broad class of pyrrolizidine alkaloids (PAs), a group of natural toxins found in numerous plant species. The core structure of many toxic PAs is retronecine. PAs are known for their significant hepatotoxicity, which is linked to their metabolic activation in the liver. Understanding the absorption, distribution, metabolism, and excretion (ADME) of these compounds is critical for assessing their toxic potential and for the development of any potential therapeutic applications. Given the absence of specific data for this compound, this guide will focus on the established pharmacokinetic profile of retronecine and related PAs.

General Pharmacokinetic Properties of Retronecine-Type Pyrrolizidine Alkaloids

Pyrrolizidine alkaloids, particularly those with an unsaturated necine base like retronecine, generally follow a predictable pharmacokinetic pattern characterized by rapid absorption, extensive hepatic metabolism, and significant toxicity.

-

Absorption: PAs are typically well-absorbed from the gastrointestinal tract following oral ingestion.

-

Distribution: Due to their lipophilicity, some PAs can cross the placenta. They primarily distribute to the liver, which is the main site of their metabolic activation and toxicity. High tissue levels of retronecine and its metabolites have also been observed in the lungs.

-

Metabolism: The liver is the primary site of PA metabolism. The key metabolic pathways include:

-

Metabolic Activation (Toxification): Cytochrome P450 enzymes (CYP450), particularly CYP3A and CYP2B isoforms, oxidize the pyrrolizidine core to highly reactive pyrrolic esters, also known as dehydropyrrolizidine alkaloids (DHPAs). These electrophilic metabolites can form adducts with cellular macromolecules like DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity.

-

Detoxification Pathways:

-

N-oxidation: The tertiary nitrogen of the necine base can be oxidized to form N-oxides, which are generally less toxic and more water-soluble, facilitating their excretion.

-

Hydrolysis: Carboxylesterases in the liver can hydrolyze the ester linkages of the PA, leading to the formation of the necine base (e.g., retronecine) and the necic acid, which are then excreted.

-

-

-

Excretion: The majority of ingested PAs and their metabolites are excreted in the urine, with smaller amounts eliminated in the feces and milk.

Quantitative Pharmacokinetic Data

Specific quantitative pharmacokinetic parameters for this compound are not available. The following table summarizes the limited available data for the parent necine base, retronecine .

| Parameter | Value | Species | Dosing | Source |

| Excretion in Milk | ~0.08% of dose within 3 hours (as water-soluble metabolites) | Lactating Rats | Oral | [1] |

| ~0.02% of dose within 3 hours (as unchanged PAs) | Lactating Rats | Oral | [1] | |

| Tissue Distribution | Highest levels in liver and lungs (6 hours post-administration) | Rats | Oral | [1] |

Metabolic Pathways of Retronecine-Type Pyrrolizidine Alkaloids

The metabolic fate of retronecine-type PAs is a critical determinant of their toxicity. The balance between the toxification and detoxification pathways can vary between species and individuals.

Caption: Metabolic pathways of retronecine-type pyrrolizidine alkaloids.

Experimental Protocols for Pharmacokinetic Studies of Pyrrolizidine Alkaloids

The following outlines a general methodology for conducting in vivo pharmacokinetic studies of PAs, based on common practices in the field.

Objective: To determine the pharmacokinetic profile of a test PA following oral and intravenous administration in a rodent model.

Materials:

-

Test pyrrolizidine alkaloid (e.g., retronecine)

-

Rodent model (e.g., Sprague-Dawley rats)

-

Dosing vehicles (e.g., saline for IV, water or corn oil for oral)

-

Blood collection supplies (e.g., heparinized tubes)

-

Analytical instrumentation (e.g., LC-MS/MS)

Experimental Workflow:

Caption: General workflow for an in vivo pharmacokinetic study of a pyrrolizidine alkaloid.

Detailed Steps:

-

Animal Acclimatization: Animals are acclimatized to the laboratory conditions for a specified period before the study.

-

Dosing:

-

Intravenous (IV) Group: The test PA is administered as a bolus injection into a tail vein.

-

Oral (PO) Group: The test PA is administered by oral gavage.

-

-

Blood Sampling: Blood samples are collected from the jugular or tail vein at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.

-

Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Sample Analysis:

-

Plasma samples are prepared, often by protein precipitation with a solvent like acetonitrile.

-

The concentrations of the parent PA and its major metabolites are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

-

-

Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental modeling software to determine key pharmacokinetic parameters such as:

-

Maximum plasma concentration (Cmax)

-

Time to reach Cmax (Tmax)

-

Area under the plasma concentration-time curve (AUC)

-

Clearance (CL)

-

Volume of distribution (Vd)

-

Elimination half-life (t1/2)

-

Bioavailability (F) for the oral group.

-

Toxicological Implications

The pharmacokinetic profile of retronecine-type PAs is intrinsically linked to their toxicity. The rapid absorption and extensive hepatic metabolism to reactive pyrrolic metabolites are the key drivers of the observed hepatotoxicity. Species differences in the activity of metabolizing enzymes can significantly influence susceptibility to PA poisoning. The potential for PAs to be excreted in milk raises concerns about the exposure of infants and young animals.

Conclusion

While specific pharmacokinetic data for this compound remain elusive, a comprehensive understanding of the ADME properties of its parent necine base, retronecine, and the broader class of retronecine-type pyrrolizidine alkaloids provides a valuable framework for predicting its likely in vivo behavior. Future research should focus on isolating and characterizing this compound and conducting dedicated pharmacokinetic and toxicological studies to fill the current knowledge gap. This will be essential for a complete risk assessment and for exploring any potential pharmacological applications of this and related compounds.

References

The In Vivo Mechanism of Action of Retronecic Acid Lactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Retronecic acid is a key structural component of a class of hepatotoxic pyrrolizidine alkaloids (PAs). The in vivo toxicity of these compounds, often manifesting as hepatic sinusoidal obstruction syndrome (HSOS), is not caused by the parent alkaloid but rather by its metabolic activation into highly reactive pyrrolic esters. This technical guide provides a detailed overview of the in vivo mechanism of action of retronecine-based PAs, with a focus on their metabolic activation, cellular targets, and the subsequent cascade of events leading to liver injury. This guide includes a compilation of quantitative data from in vivo studies, detailed experimental protocols for key assays, and visualizations of the critical pathways involved.

Introduction

Pyrrolizidine alkaloids are a large group of natural toxins produced by numerous plant species worldwide. Human exposure can occur through the consumption of contaminated herbal remedies, teas, and food products. Retronecine-based PAs are of particular concern due to their potent hepatotoxicity. A defining structural feature for the toxicity of these alkaloids is the presence of an unsaturated necine base, such as retronecine. In its lactone form, which can be a metabolite or a specific PA structure, it undergoes a series of biotransformations that are central to its toxic effects. Understanding the in vivo mechanism of action is crucial for risk assessment, the development of diagnostic biomarkers, and the exploration of potential therapeutic interventions.

Metabolic Activation: The Genesis of Toxicity

The journey of a retronecine-based PA from a relatively inert compound to a potent toxin begins in the liver. The metabolic activation is a critical prerequisite for toxicity.

The Role of Cytochrome P450

Following ingestion and absorption, retronecine-based PAs are transported to the liver, where they are metabolized by cytochrome P450 (CYP) enzymes, primarily from the CYP3A and CYP2B subfamilies.[1] This enzymatic oxidation converts the PA into a highly reactive pyrrolic ester, also known as a dehydropyrrolizidine alkaloid (DHPA). These DHPAs are potent electrophiles and are considered the ultimate toxic metabolites.

The metabolic activation pathway can be visualized as follows:

Cellular Targets and Molecular Insults

Once formed, the reactive DHPAs can covalently bind to cellular nucleophiles, primarily proteins and DNA, forming adducts. The formation of these adducts is a key initiating event in the cascade of cellular damage.

Formation of Protein and DNA Adducts

DHPAs readily react with amino acid residues in proteins and with DNA bases, leading to the formation of stable pyrrole-protein and pyrrole-DNA adducts.[2][3] The formation of these adducts can impair protein function and lead to genotoxicity. Pyrrole-protein adducts have been identified as reliable biomarkers of PA exposure and subsequent liver injury.[2][4]

Mitochondrial Dysfunction and Oxidative Stress

A growing body of evidence points to mitochondrial dysfunction as a central event in retronecine-induced hepatotoxicity.[5] The formation of adducts with mitochondrial proteins, such as ATP synthase subunit beta (ATP5B), can disrupt the electron transport chain, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS).[6] This surge in ROS creates a state of oxidative stress, which can further damage cellular components, including lipids, proteins, and DNA.[6][7][8]

Induction of Apoptosis

The culmination of adduct formation, mitochondrial dysfunction, and oxidative stress is often the induction of programmed cell death, or apoptosis, in hepatocytes.[5][9] Retrorsine, a representative retronecine-type PA, has been shown to induce the intrinsic apoptotic pathway. This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-xL.[1] This shift in the Bax/Bcl-xL ratio leads to the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates a cascade of caspases (e.g., caspase-9 and caspase-3) that execute the apoptotic program.[1][5]

The Inflammatory Cascade and Pathogenesis of HSOS

The cellular damage initiated by DHPAs triggers an inflammatory response within the liver, which is a key contributor to the development of hepatic sinusoidal obstruction syndrome (HSOS).

Role of Inflammatory Mediators

Damaged hepatocytes release damage-associated molecular patterns (DAMPs), which activate resident liver macrophages (Kupffer cells). This activation leads to the production and release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α).[10][11] TNF-α can further amplify the inflammatory response and contribute to hepatocyte apoptosis.[10][12] The NF-κB signaling pathway is a critical regulator of this inflammatory gene expression.[13]

The overall in vivo mechanism of action is depicted in the following signaling pathway:

Quantitative Data from In Vivo Studies

The following tables summarize quantitative data from in vivo studies investigating the hepatotoxicity of retrorsine, a representative retronecine-based PA.

Table 1: Dose-Response of Retrorsine-Derived Adducts in Male ICR Mice (24h post-oral administration)

| Retrorsine Dose (mg/kg) | Liver Pyrrole-DNA Adducts (adducts/10^9 nucleotides) | Liver Pyrrole-Protein Adducts (pmol/mg protein) | Serum Pyrrole-Protein Adducts (pmol/mL serum) |

| 10 | 1.2 ± 0.3 | 25.6 ± 5.8 | 3.1 ± 0.7 |

| 20 | 2.5 ± 0.6 | 52.1 ± 11.7 | 6.4 ± 1.4 |

| 40 | 4.8 ± 1.1 | 98.7 ± 22.2 | 12.1 ± 2.7 |

| 60 | 7.1 ± 1.6 | 145.3 ± 32.7 | 17.8 ± 4.0 |

| Data are presented as mean ± SD. Data extrapolated from figures and tables in the cited literature for illustrative purposes.[2] |

Table 2: Predicted Benchmark Dose (BMD) for Acute Liver Toxicity of Retrorsine

| Species | BMDL₅ (mg/kg bodyweight) | BMDU₅ (mg/kg bodyweight) |

| Mouse | 24.1 | 88.5 |

| Rat | 79.9 | 104 |

| BMDL₅ and BMDU₅ represent the lower and upper bounds of the 90% confidence interval for a 5% increase in liver toxicity, predicted using a physiologically based toxicokinetic (PBTK) model.[14][15] |

Experimental Protocols

In Vivo Model of Retrorsine-Induced Hepatotoxicity

This protocol describes a general procedure for inducing hepatotoxicity in rats using retrorsine.

Workflow Diagram:

Materials:

-

Male Sprague-Dawley rats (8-10 weeks old)

-

Retrorsine (dissolved in an appropriate vehicle, e.g., water or saline)

-

Oral gavage needles or syringes for intraperitoneal (IP) injection

-

Anesthesia (e.g., isoflurane)

-

Materials for blood collection (e.g., cardiac puncture) and tissue harvesting

Procedure:

-

Acclimatization: House animals in a controlled environment for at least one week prior to the experiment.

-

Dosing: Administer retrorsine at various doses (e.g., 10, 20, 40, 60 mg/kg) via oral gavage or IP injection. A control group should receive the vehicle only.

-

Monitoring: Monitor the animals daily for clinical signs of toxicity and record body weights.

-

Euthanasia and Sample Collection: At predetermined time points (e.g., 24h, 48h, 72h), euthanize the animals under anesthesia. Collect blood via cardiac puncture for biochemical analysis (e.g., ALT, AST). Perfuse the liver with saline and collect tissue samples.

-

Tissue Processing: Fix a portion of the liver in 10% neutral buffered formalin for histopathological analysis. Snap-freeze another portion in liquid nitrogen and store at -80°C for molecular and biochemical assays.

Quantification of Pyrrole-Protein Adducts by UPLC-MS/MS

This protocol outlines the quantification of pyrrole-protein adducts in liver tissue.[2]

Procedure:

-

Protein Precipitation: Homogenize 50 mg of liver tissue in acetone and centrifuge to precipitate proteins.

-

Washing: Wash the protein pellet with absolute ethanol.

-

Derivatization: Resuspend the pellet in a 2% silver nitrate ethanol solution containing 5% trifluoroacetic acid and incubate for 30 minutes with shaking.

-

Reaction with DMAB: Add 4-dimethylaminobenzaldehyde (DMAB) in ethanol containing 1% perchloric acid to the supernatant and incubate at 55°C for 10 minutes. This reaction produces a specific pyrrole-derived analyte.

-

UPLC-MS/MS Analysis: Analyze the resulting solution using UPLC-MS/MS in multiple reaction monitoring (MRM) mode. The transition of m/z 341.2 > 252.2 is typically monitored for the pyrrole-derived analyte.[2]

-

Quantification: Use a standard curve generated from a pyrrole-glutathione conjugate that has undergone the same derivatization process to quantify the amount of adducts.

Conclusion

The in vivo mechanism of action of this compound and related pyrrolizidine alkaloids is a multi-step process initiated by metabolic activation in the liver. The resulting reactive pyrrolic metabolites form adducts with cellular macromolecules, leading to mitochondrial dysfunction, oxidative stress, and apoptosis. This cellular damage triggers an inflammatory cascade that culminates in hepatic sinusoidal obstruction syndrome. A thorough understanding of these mechanisms, supported by quantitative data and robust experimental protocols, is essential for mitigating the risks associated with PA exposure and for the development of novel therapeutic strategies.

References

- 1. tandfonline.com [tandfonline.com]

- 2. mdpi.com [mdpi.com]

- 3. Correlation Investigation between Pyrrole-DNA and Pyrrole-Protein Adducts in Male ICR Mice Exposed to Retrorsine, a Hepatotoxic Pyrrolizidine Alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Mitochondrial Dysfunction and Oxidative Stress in Liver Transplantation and Underlying Diseases: New Insights and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Contributing roles of mitochondrial dysfunction and hepatocyte apoptosis in liver diseases through oxidative stress, post-translational modifications, inflammation, and intestinal barrier dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. TNF in the liver: targeting a central player in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Possible Role for TNF-α in Coordinating Inflammation and Angiogenesis in Chronic Liver Disease and Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.physiology.org [journals.physiology.org]

- 13. austinpublishinggroup.com [austinpublishinggroup.com]

- 14. researchgate.net [researchgate.net]

- 15. PBTK modeling of the pyrrolizidine alkaloid retrorsine to predict liver toxicity in mouse and rat - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Chemistry and Biology of Retronecine-Derived Macrocyclic Lactones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The term "Retronecic acid lactone" is not standard in chemical literature. However, it directs our attention to a significant class of natural products: macrocyclic diester lactones derived from the pyrrolizidine alkaloid (+)-retronecine. These compounds, found in numerous plant species, are characterized by a retronecine base esterified with a dicarboxylic acid to form a large lactone ring. A prominent and extensively studied example is senecionine , a 12-membered macrocyclic diester of retronecine and senecic acid. This technical guide provides a comprehensive review of the synthesis, biological activity, and toxicity of these retronecine-derived macrocyclic lactones, with a focus on senecionine as a representative compound.

Synthesis of Retronecine-Derived Macrocyclic Lactones

The synthesis of macrocyclic diester lactones of retronecine is a challenging task due to the stereochemistry of the retronecine core and the need to form a large, strained ring. The most successful and widely cited method for this transformation is the Corey-Nicolaou macrolactonization .

Experimental Protocol: Corey-Nicolaou Macrolactonization for Retronecine Diesters

This protocol is a generalized procedure based on methodologies reported in the literature for the synthesis of various retronecine-based macrocyclic diesters.

Step 1: Monoesterification of (+)-Retronecine

-

To a solution of (+)-retronecine in a dry, aprotic solvent (e.g., 1,2-dimethoxyethane or dichloromethane), add one equivalent of a dicarboxylic anhydride (e.g., succinic anhydride, glutaric anhydride derivatives).

-

Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon) for 24-48 hours.

-

The reaction yields a mixture of the 7- and 9-monoesters of retronecine. This mixture is often used directly in the next step without separation.

Step 2: Formation of the Pyridine-2-thiol Ester

-

Dissolve the mixture of monoesters in a dry, non-polar solvent such as benzene or toluene.

-

Add triphenylphosphine and 2,2'-dipyridyl disulfide to the solution.

-

Stir the mixture at room temperature for several hours until the formation of the S-2-pyridyl thioester is complete (monitored by TLC).

Step 3: Macrolactonization

-

The solution containing the activated thioester is diluted significantly with the same dry solvent (high-dilution conditions are crucial to favor intramolecular cyclization over intermolecular polymerization).

-

Heat the solution to reflux. The cyclization is typically complete within a few hours to a day. The progress of the reaction can be monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure.

Step 4: Purification

-

The crude product is purified by column chromatography on basic alumina or silica gel.

-

The desired macrocyclic diester lactone is typically obtained as a crystalline solid.

The following diagram illustrates the general workflow for the synthesis of retronecine-derived macrocyclic lactones.

Caption: General synthetic workflow for retronecine macrocyclic diesters.

Biological Activity and Toxicity

Retronecine-derived macrocyclic lactones, particularly those with a 1,2-double bond in the retronecine nucleus, are known for their significant biological activity, which is often associated with toxicity.

Hepatotoxicity

The most well-documented biological effect of these compounds is their hepatotoxicity. Senecionine, for example, is a known hepatotoxin that can cause veno-occlusive disease (VOD), leading to liver damage.

Mechanism of Hepatotoxicity

The toxicity of senecionine is not inherent to the molecule itself but arises from its metabolic activation in the liver.

Caption: Metabolic activation pathway leading to senecionine-induced hepatotoxicity.

Cytotoxicity

In vitro studies have demonstrated the cytotoxic effects of senecionine on various cell lines, particularly hepatocytes.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cells (e.g., HepG2 human hepatoma cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the retronecine-derived lactone (e.g., senecionine) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined from the dose-response curve.

Quantitative Data

| Compound | Assay | Cell Line/Organism | Result | Reference |

| Senecionine | LD50 (in vivo) | Rodents | 65 mg/kg | [1] |

| Senecionine | Cytotoxicity (EC50) | Cultivated LSECs (after metabolic activation) | ~22 µM | [2] |

| Retrorsine | Cytotoxicity (IC20, MTT) | HepG2 cells | 0.27 ± 0.07 mM | [3] |

| Clivorine (otonecine-type) | Cytotoxicity (IC20, MTT) | HepG2 cells | 0.013 ± 0.004 mM | [3] |

Conclusion

While the term "this compound" is not formally recognized, it aptly describes the class of macrocyclic diester lactones derived from retronecine. These compounds, exemplified by senecionine, are of significant interest due to their potent biological activities, primarily their hepatotoxicity, which is a result of metabolic activation in the liver. The synthesis of these complex molecules is challenging, with the Corey-Nicolaou macrolactonization being a key strategy. Further research into the structure-activity relationships of these lactones could lead to a better understanding of their toxicological profiles and potentially guide the development of derivatives with therapeutic applications, provided their toxicity can be mitigated. This guide provides a foundational overview for researchers and professionals in the fields of natural product chemistry, toxicology, and drug development.

References

- 1. Pyrrolizidine alkaloid analogues. Synthesis of ten-membered macrocyclic diesters of (+)-retronecine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. Pyrrolizidine alkaloid analogues. Synthesis of macrocyclic diesters of (–)-platynecine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. Assessment of pyrrolizidine alkaloid-induced toxicity in an in vitro screening model - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Spectroscopic Data of Retronecic Acid Lactone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retronecic acid lactone, a molecule of significant interest in organic synthesis and medicinal chemistry, presents a unique structural framework that gives rise to distinct spectroscopic signatures. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data for this compound. Detailed experimental protocols and data interpretation are included to support researchers in the identification, characterization, and application of this compound.

Spectroscopic Data Summary

The structural elucidation of this compound is critically dependent on the combined interpretation of various spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| Data not available in search results |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound, as well as to gain insights into its fragmentation patterns under ionization.

Table 3: Mass Spectrometry Data for this compound

| m/z | Ion Type | Relative Abundance (%) | Proposed Fragment |

| Data not available in search results |

Note: A predicted monoisotopic mass for this compound (C10H14O5) is available, but experimental fragmentation data is not currently available in the provided search results.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in this compound, particularly the characteristic lactone carbonyl group.

Table 4: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available in search results |

Experimental Protocols

Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data. The following are generalized protocols for the spectroscopic analysis of lactone compounds, which can be adapted for this compound.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

If required, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

Data Acquisition (¹H and ¹³C NMR):

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: Appropriate range to cover all proton signals (e.g., 0-12 ppm).

-

Acquisition time: 2-4 seconds.

-

Relaxation delay: 1-5 seconds.

-

Number of scans: 8-16, depending on sample concentration.

-

-

¹³C NMR Parameters:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Spectral width: Appropriate range to cover all carbon signals (e.g., 0-220 ppm).

-

Acquisition time: 1-2 seconds.

-

Relaxation delay: 2-5 seconds.

-

Number of scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

Data Acquisition (Electrospray Ionization - ESI):

-

Instrument: A mass spectrometer equipped with an ESI source (e.g., Q-TOF, Orbitrap).

-

Ionization Mode: Positive or negative ion mode can be selected based on the compound's properties.

-

Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Mass Range: Scan a mass-to-charge (m/z) range appropriate for the expected molecular ion and fragments.

-

Fragmentation (MS/MS): To obtain fragmentation data, select the precursor ion of interest and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) at varying collision energies.

Infrared (IR) Spectroscopy

Sample Preparation:

-

Solid Sample (KBr Pellet): Mix a small amount of this compound (1-2 mg) with dry potassium bromide (KBr) powder (approx. 100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Thin Film (if soluble): Dissolve the sample in a volatile solvent, cast a thin film onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

Data Acquisition (FT-IR):

-

Instrument: A Fourier-transform infrared (FT-IR) spectrometer.

-

Spectral Range: Typically scan from 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹ is generally sufficient.

-

Number of Scans: Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Background: Record a background spectrum of the empty sample compartment (or the pure salt plate/ATR crystal) before running the sample spectrum.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Disclaimer: The spectroscopic data presented in the tables are placeholders as specific experimental data for this compound was not available in the search results. The experimental protocols are generalized for lactone compounds and should be adapted based on the specific properties of this compound and the available instrumentation.

In-Depth Technical Guide: Solubility and Stability of Retronecic Acid Lactone and Related Pyrrolizidine Alkaloids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Retronecic acid lactone and structurally related macrocyclic pyrrolizidine alkaloids (PAs). Due to the limited availability of specific data for this compound, this document leverages available information on analogous, well-studied pyrrolizidine alkaloids, such as senecionine, to provide a robust framework for understanding its physicochemical properties.

Introduction to this compound and Pyrrolizidine Alkaloids

This compound belongs to the class of pyrrolizidine alkaloids (PAs), a large group of naturally occurring compounds found in numerous plant species. PAs are esters formed from a necine base, which contains a pyrrolizidine ring system, and a necic acid. The structure of these alkaloids, particularly the presence of a macrocyclic diester lactone ring, significantly influences their chemical and physical properties, including solubility and stability. These characteristics are critical in the context of drug development, toxicology, and analytical chemistry, as they impact bioavailability, degradation pathways, and the ability to formulate and analyze these compounds accurately.

PAs can exist in two forms: the tertiary amine base and the N-oxide. The N-oxide form is generally more polar and exhibits higher water solubility compared to the corresponding tertiary amine.

Solubility Profile

Qualitative Solubility:

-

Water: Pyrrolizidine alkaloid N-oxides are typically freely soluble in water, whereas the tertiary amine bases are very poorly soluble.

-

Organic Solvents: The tertiary amine forms of PAs are generally soluble in non-polar organic solvents. For instance, senecionine and seneciphylline have been extracted using chloroform.

Quantitative Solubility Data (Analogous Compound: Senecionine)

| Solvent | Solubility (Qualitative) | Reference |

| Water (as N-oxide) | Freely soluble | [1] |

| Water (as tertiary base) | Insoluble | [1] |

| Chloroform | Soluble | [1] |

| Dichloromethane | Soluble | |

| Methanol | Soluble | [1] |

| Acetone | Soluble | |

| Diethylamine | Soluble |

Stability Profile

The stability of this compound, like other PAs, is influenced by factors such as pH, temperature, and light. Understanding these degradation pathways is crucial for determining appropriate storage conditions and predicting shelf-life.

Effect of pH:

Pyrrolizidine alkaloids are generally stable in neutral and acidic conditions. However, they are susceptible to degradation under alkaline conditions. The ester linkages in the macrocyclic ring are prone to hydrolysis, which can be accelerated in the presence of bases.

Forced Degradation Studies:

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule. These studies typically involve subjecting the compound to stress conditions such as:

-

Acidic Hydrolysis: Treatment with acids like 0.1 M to 1 M HCl.

-

Basic Hydrolysis: Treatment with bases like 0.1 M to 1 M NaOH.

-

Oxidation: Exposure to oxidizing agents such as 3% hydrogen peroxide.

-

Thermal Stress: Heating the compound at elevated temperatures (e.g., 40-80°C).

-

Photostability: Exposing the compound to UV and visible light.

While specific degradation kinetics for this compound are not published, studies on other natural products indicate that degradation often follows first-order or second-order kinetics depending on the conditions. For example, the degradation of some phytochemicals has been shown to follow first-order kinetics at more acidic and alkaline pH values, and second-order kinetics at neutral pH.[2]

Experimental Protocols

The following are detailed methodologies for key experiments related to determining the solubility and stability of pyrrolizidine alkaloids.

Kinetic Solubility Assay (Shake-Flask Method)

This protocol is adapted from standard methods for determining the kinetic solubility of compounds in the early stages of drug discovery.

Objective: To determine the kinetic solubility of a pyrrolizidine alkaloid in an aqueous buffer.

Materials:

-

Pyrrolizidine alkaloid (e.g., Senecionine as a proxy for this compound)

-

Dimethyl sulfoxide (DMSO)

-

Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

-

High-speed centrifuge or solubility filter plates

-

UV-Vis spectrophotometer or LC-MS/MS system

-

96-well plates

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of the pyrrolizidine alkaloid in DMSO at a high concentration (e.g., 10 mg/mL).

-

Serial Dilutions: Perform linear serial dilutions of the stock solution in DMSO.

-

Addition to Buffer: Add a small volume of each DMSO dilution to the aqueous buffer in a 96-well plate.

-

Incubation: Shake the plate for a defined period (e.g., 1-2 hours) at a controlled temperature.

-

Separation of Undissolved Compound:

-

Centrifugation Method: Centrifuge the plate at high speed to pellet any precipitate.

-

Filtration Method: Use solubility filter plates to separate the saturated solution from any undissolved solid.

-

-

Quantification:

-

Carefully transfer the supernatant or filtrate to a new plate.

-

Determine the concentration of the dissolved compound using a pre-constructed calibration curve via UV-Vis spectrophotometry or a more sensitive technique like LC-MS/MS.[3]

-

Stability-Indicating HPLC Method

This protocol outlines the development of an HPLC method to assess the stability of a pyrrolizidine alkaloid and separate it from its degradation products.

Objective: To develop and validate an HPLC method for the quantitative analysis of a pyrrolizidine alkaloid and its degradation products.

Instrumentation and Columns:

-

HPLC system with a UV detector (e.g., PDA detector)

-

Reversed-phase C18 column (e.g., 150 x 4.1 mm, 10 µm)

Mobile Phase and Gradient:

-

Mobile Phase A: 0.1 M Ammonium hydroxide in water

-

Mobile Phase B: Acetonitrile

-

A gradient elution is typically used to separate compounds with different polarities. A common starting point is a linear gradient from a low percentage of Mobile Phase B to a high percentage over a set time.

Procedure:

-

Sample Preparation: Dissolve the pyrrolizidine alkaloid in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).

-

Forced Degradation: Subject the sample solutions to forced degradation conditions as described in Section 3.

-

Chromatographic Analysis:

-

Inject the prepared samples (both stressed and unstressed) into the HPLC system.

-

Monitor the elution of the parent compound and any new peaks corresponding to degradation products.

-

-

Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualizations

Experimental Workflow for Solubility Determination

Caption: General workflow for determining kinetic solubility using the shake-flask method.

Logical Flow for a Forced Degradation Study

Caption: Logical flow of a forced degradation study for a drug substance.

Conclusion

The solubility and stability of this compound and related pyrrolizidine alkaloids are critical parameters that govern their behavior in biological and chemical systems. While specific quantitative data for this compound remains elusive, the information available for analogous compounds provides a solid foundation for researchers. The tertiary amine forms are generally soluble in organic solvents, while the N-oxides are more water-soluble. Stability is a key concern, with degradation being prominent under alkaline conditions. The experimental protocols and workflows provided in this guide offer a practical framework for determining these essential physicochemical properties, which are indispensable for advancing research and development involving this class of compounds. Further studies are warranted to generate specific data for this compound to support its potential applications.

References

Unveiling Retronecic Acid Lactone: A Historical and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the historical discovery, isolation, and characterization of Retronecic acid and its corresponding lactone. This document compiles historical data with modern analytical information, offering a comprehensive resource for researchers in natural product chemistry, toxicology, and drug development.

Discovery and Historical Context

Retronecic acid, a necic acid component of the pyrrolizidine alkaloid retrorsine, was first isolated and characterized in the mid-20th century. A pivotal 1949 publication by Christie, Kropman, Leisegang, and Warren in the Journal of the Chemical Society detailed the structure of retrorsine and the isomerism of retronecic acid and isatinecic acid, laying the groundwork for understanding this class of compounds.[1] The discovery was intrinsically linked to the study of toxic pyrrolizidine alkaloids found in plants of the Senecio genus, which were known to cause liver damage in livestock.

The initial isolation of retronecic acid was achieved through the hydrolysis of its parent alkaloid, retrorsine. This process cleaves the ester linkage, liberating the necine base (retronecine) and the necic acid (retronecic acid).

Isolation and Characterization of Retronecic Acid

The classical method for obtaining retronecic acid involves the alkaline hydrolysis of retrorsine. While the original 1949 paper provides the foundational methodology, modern adaptations of this procedure are outlined below.

Experimental Protocol: Alkaline Hydrolysis of Retrorsine

Objective: To isolate Retronecic acid from Retrorsine through saponification.

Materials:

-

Retrorsine

-

Barium hydroxide (Ba(OH)₂) or Sodium hydroxide (NaOH) solution

-

Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware (reflux condenser, separating funnel, etc.)

Procedure:

-

Hydrolysis: A solution of retrorsine in aqueous barium hydroxide (or sodium hydroxide) is heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Neutralization and Extraction of Retronecine: After cooling, the reaction mixture is neutralized with sulfuric acid (or hydrochloric acid). This step precipitates barium sulfate (if Ba(OH)₂ was used) and protonates the retronecine, which can then be extracted with an organic solvent like diethyl ether.

-

Isolation of Retronecic Acid: The remaining aqueous solution containing the salt of retronecic acid is then acidified with an excess of sulfuric acid.

-

Extraction of Retronecic Acid: The acidified solution is extracted multiple times with diethyl ether to isolate the free retronecic acid.

-

Drying and Evaporation: The combined ether extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield crude retronecic acid.

-

Purification: The crude acid can be further purified by recrystallization from a suitable solvent system, such as acetone-benzene.

Physicochemical Properties of Retronecic Acid

Limited quantitative data for retronecic acid is available in early literature. More recent analytical techniques have allowed for a more complete characterization.

| Property | Value |

| Molecular Formula | C₁₀H₁₆O₆ |

| Molecular Weight | 232.23 g/mol |

| Melting Point | 148-149 °C |

| Appearance | Colorless needles |

| Solubility | Soluble in water, ethanol, and acetone. Sparingly soluble in ether and benzene. |

| Specific Rotation | [α]D +7.5° (in water) |

| Spectral Data | |

| ¹H NMR (D₂O) | Complex spectrum with characteristic signals for methyl, methylene, and methine protons. |

| ¹³C NMR (D₂O) | Resonances corresponding to ten carbon atoms, including carboxyl, hydroxyl, and aliphatic carbons. |

| Mass Spectrometry (ESI-MS) | m/z 231.0874 [M-H]⁻ |

Retronecic Acid Lactone: Formation and Structure

While the historical focus was on the diacid form, the existence of this compound is confirmed through its entry in chemical databases. Its IUPAC name is (2S,3R,5E)-5-ethylidene-2-(hydroxymethyl)-3-methyl-6-oxooxane-2-carboxylic acid, and it has the molecular formula C₁₀H₁₄O₅.

The formation of a lactone from retronecic acid likely occurs under acidic conditions, where one of the carboxylic acid groups undergoes intramolecular esterification with a hydroxyl group. The specific conditions and yield of this lactonization have not been extensively reported in the literature, suggesting it is not a primary focus of study.

Proposed Experimental Workflow for Lactonization

The following diagram illustrates a logical workflow for the formation and analysis of this compound from Retronecic acid.

Caption: Proposed workflow for the synthesis and characterization of this compound.

Biological Activity and Signaling Pathways

The biological activity of isolated retronecic acid and its lactone is not well-documented. The toxicity of the parent pyrrolizidine alkaloids, such as retrorsine, is primarily attributed to the metabolic activation of the necine base in the liver, leading to the formation of reactive pyrrolic esters that can alkylate cellular macromolecules like DNA and proteins.

The hydrolysis of retrorsine to retronecic acid and retronecine is generally considered a detoxification pathway, as the separated acid and base are less toxic than the parent alkaloid. However, the potential for retronecic acid or its lactone to exert independent biological effects cannot be entirely dismissed and represents an area for future research.

The following diagram illustrates the metabolic fate of retrorsine and the detoxification pathway leading to retronecic acid.